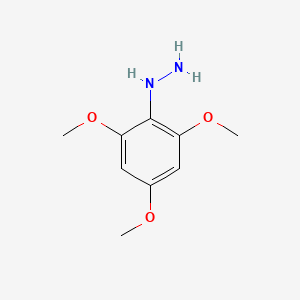

(2,4,6-Trimethoxyphenyl)hydrazine

説明

(2,4,6-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group

特性

分子式 |

C9H14N2O3 |

|---|---|

分子量 |

198.22 g/mol |

IUPAC名 |

(2,4,6-trimethoxyphenyl)hydrazine |

InChI |

InChI=1S/C9H14N2O3/c1-12-6-4-7(13-2)9(11-10)8(5-6)14-3/h4-5,11H,10H2,1-3H3 |

InChIキー |

XWSHJHFJEBBDQR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C(=C1)OC)NN)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethoxyphenyl)hydrazine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods: While specific industrial production methods for (2,4,6-Trimethoxyphenyl)hydrazine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: (2,4,6-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azobenzenes, nitroso compounds, substituted hydrazines, and amines.

科学的研究の応用

(2,4,6-Trimethoxyphenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of (2,4,6-Trimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways and lead to cytotoxic effects .

類似化合物との比較

(2,4,6-Trimethylphenyl)hydrazine: Similar in structure but with methyl groups instead of methoxy groups.

(2,4,6-Trimethoxyphenyl)phosphine: Contains a phosphine group instead of a hydrazine group

Uniqueness: (2,4,6-Trimethoxyphenyl)hydrazine is unique due to its combination of methoxy groups and hydrazine functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

生物活性

(2,4,6-Trimethoxyphenyl)hydrazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

(2,4,6-Trimethoxyphenyl)hydrazine features a trimethoxy-substituted phenyl group attached to a hydrazine moiety. Its chemical formula is , which contributes to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that (2,4,6-trimethoxyphenyl)hydrazine exhibits promising anti-inflammatory effects. A study demonstrated that derivatives of this compound significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds synthesized from this hydrazine showed up to 93% IL-6 inhibition at concentrations as low as 10 µM compared to the standard drug dexamethasone .

Table 1: Inhibitory Activity of (2,4,6-Trimethoxyphenyl)hydrazine Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 76 | 86 |

| 2 | 61 | 93 |

2. Antimicrobial Activity

The antimicrobial properties of (2,4,6-trimethoxyphenyl)hydrazine have also been explored. A series of derivatives were tested against various bacterial strains, including E. coli and Bacillus subtilis. One notable compound demonstrated significant inhibition against these pathogens at concentrations around 40 µg/mL .

Table 2: Antimicrobial Activity of Compounds Derived from (2,4,6-Trimethoxyphenyl)hydrazine

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | Bacillus subtilis | 18 |

3. Antioxidant Activity

The antioxidant potential of (2,4,6-trimethoxyphenyl)hydrazine has been assessed through various assays. Compounds derived from this hydrazine exhibited substantial radical scavenging activity against DPPH radicals, with some showing better efficacy than standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Against DPPH Radicals

| Compound | Scavenging Activity (%) |

|---|---|

| C | 60.35 |

| D | 44.18 |

Study on Cytotoxicity

A cytotoxicity study was conducted using the MCF-7 human breast cancer cell line to evaluate the effectiveness of (2,4,6-trimethoxyphenyl)hydrazine derivatives. The results indicated that several compounds exhibited significant growth inhibition compared to Adriamycin, a standard chemotherapy drug. The growth inhibitory concentration (GI50) values were calculated for various derivatives .

Table 4: Cytotoxicity Results Against MCF-7 Cell Line

| Compound | GI50 (µM) | TGI (%) | LC50 (%) |

|---|---|---|---|

| E | 5 | 78 | 85 |

| F | 10 | 65 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。